molecular formula C20H22 B14682706 1,8-Diphenyl-2,6-octadiene CAS No. 32917-66-1

1,8-Diphenyl-2,6-octadiene

Cat. No.: B14682706
CAS No.: 32917-66-1
M. Wt: 262.4 g/mol
InChI Key: MCLQIVOBWGUDPX-UHFFFAOYSA-N
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Description

1,8-Diphenyl-2,6-octadiene is an organic compound characterized by the presence of two phenyl groups attached to an octadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diphenyl-2,6-octadiene can be synthesized through the reaction of butadiene with phenylmagnesium bromide (C6H5MgBr) in the presence of nickel complexes . This reaction typically involves the following steps:

  • Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in anhydrous ether.
  • Addition of butadiene to the reaction mixture containing phenylmagnesium bromide and nickel complexes.
  • Isolation and purification of the resulting this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,8-Diphenyl-2,6-octadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition Reactions: Typically involve dienophiles and catalysts like nickel complexes.

    Substitution Reactions: Common reagents include nitric acid for nitration and halogens (e.g., bromine) for halogenation.

Major Products Formed

    Cycloaddition Reactions: Formation of cyclic compounds, such as cyclohexene derivatives.

    Substitution Reactions: Formation of substituted phenyl derivatives, such as nitrophenyl or halophenyl compounds.

Scientific Research Applications

1,8-Diphenyl-2,6-octadiene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,8-diphenyl-2,6-octadiene in various reactions involves its ability to act as a diene in cycloaddition reactions. The phenyl groups can stabilize reaction intermediates through resonance, facilitating the formation of desired products. Additionally, the compound’s structure allows it to interact with various catalysts, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Diphenyl-2,6-octadiene is unique due to the presence of two phenyl groups, which provide enhanced stability and reactivity in various chemical reactions. This makes it a valuable compound in organic synthesis and catalysis compared to its analogs.

Properties

CAS No.

32917-66-1

Molecular Formula

C20H22

Molecular Weight

262.4 g/mol

IUPAC Name

8-phenylocta-2,6-dienylbenzene

InChI

InChI=1S/C20H22/c1(3-7-13-19-15-9-5-10-16-19)2-4-8-14-20-17-11-6-12-18-20/h3-12,15-18H,1-2,13-14H2

InChI Key

MCLQIVOBWGUDPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC=CCCC=CCC2=CC=CC=C2

Origin of Product

United States

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